2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, a key intermediate in the synthesis of various heterocyclic compounds including pyrazolo[3,4-d]pyridazin-6(7H)-yl derivatives, has been used to synthesize new compounds with potential antimicrobial properties. The synthesized products were evaluated and found to have varying antimicrobial activities (Bondock et al., 2008).
Antitumor Activity
- A study on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, closely related to pyrazolo[3,4-d]pyridazin-6(7H)-yl compounds, revealed that some of these derivatives exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7. The study identified specific derivatives with notable antitumor properties (El-Morsy et al., 2017).
Synthesis of Novel Derivatives
- Research has been conducted on the synthesis of novel heterocyclic compounds, including isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives were synthesized through various reactions and characterized for their potential applications in medicinal chemistry (Rahmouni et al., 2014).
Antioxidant Activity
- Studies on pyrazole-acetamide derivatives have shown the potential for antioxidant activity. Novel coordination complexes constructed from these derivatives exhibited significant antioxidant activity, demonstrating the relevance of these compounds in the field of biochemistry and pharmacology (Chkirate et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as 2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(3,4-dimethoxyphenyl)acetamide, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by adding a phosphate group to other proteins, which can activate or deactivate these proteins, affecting their function .
Mode of Action
This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This means it can bind to the active site of kinases, blocking their ability to add phosphate groups to other proteins . This can inhibit the activity of the kinase, preventing it from sending signals for cell growth and division .
Biochemical Pathways
The compound affects the mTOR signaling pathway, which is involved in cell growth and development . By inhibiting kinases, it can disrupt this pathway, potentially slowing down or stopping the growth of cancer cells .
Result of Action
By inhibiting kinases and disrupting the mTOR signaling pathway, this compound can potentially slow down or stop the growth of cancer cells . This could make it a useful treatment for cancers that are driven by overactive kinases or disruptions in the mTOR pathway .
Properties
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-32-19-11-10-16(12-20(19)33-2)26-21(30)14-28-24(31)23-18(22(27-28)15-8-9-15)13-25-29(23)17-6-4-3-5-7-17/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGNMGQDWQBEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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